molecular formula C6H5Cl3Ge B087307 Phenyltrichlorogermane CAS No. 1074-29-9

Phenyltrichlorogermane

Cat. No.: B087307
CAS No.: 1074-29-9
M. Wt: 256.1 g/mol
InChI Key: CIWQSBMDFPABPQ-UHFFFAOYSA-N
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Preparation Methods

Phenyltrichlorogermane can be synthesized through several methods:

Chemical Reactions Analysis

Phenyltrichlorogermane undergoes several types of chemical reactions:

    Substitution Reactions: It can undergo substitution reactions where the chlorine atoms are replaced by other groups.

    Oxidation and Reduction Reactions: this compound can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.

    Reagents and Conditions: Common reagents used in these reactions include phenyl lithium and aluminum chloride.

Scientific Research Applications

Phenyltrichlorogermane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Phenyltrichlorogermane can be compared with other similar compounds such as:

    Diphenyldichlorogermane: This compound has two phenyl groups and two chlorine atoms attached to the germanium atom.

    Triphenylgermanium Chloride: This compound has three phenyl groups and one chlorine atom attached to the germanium atom.

    Methylgermanium Trichloride: This compound has one methyl group and three chlorine atoms attached to the germanium atom.

This compound is unique due to its specific combination of phenyl and chlorine groups, which gives it distinct reactivity and applications in organic synthesis and catalysis.

Properties

IUPAC Name

trichloro(phenyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3Ge/c7-10(8,9)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWQSBMDFPABPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Ge](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148035
Record name Trichlorophenylgermane
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Molecular Weight

256.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1074-29-9
Record name Trichlorophenylgermane
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Record name Trichlorophenylgermane
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Record name Trichlorophenylgermane
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Record name Trichlorophenylgermane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyltrichlorogermane
Reactant of Route 2
Phenyltrichlorogermane
Reactant of Route 3
Phenyltrichlorogermane
Reactant of Route 4
Phenyltrichlorogermane
Reactant of Route 5
Phenyltrichlorogermane
Reactant of Route 6
Phenyltrichlorogermane
Customer
Q & A

Q1: What is a key characteristic of the synthesis of phenyltrichlorogermane from elemental germanium?

A1: A notable feature of this synthesis route is its high selectivity, reaching 96%, for this compound. [] This reaction utilizes elemental germanium, tetrachlorogermane, and chlorobenzene without the need for a catalyst. [] The process effectively converts almost all the germanium and tetrachlorogermane starting materials. []

Q2: What is the role of dichlorogermylene in the formation of this compound?

A2: Dichlorogermylene acts as a crucial reaction intermediate in this synthesis. [] It is generated from the reaction between elemental germanium and tetrachlorogermane. [] This intermediate then undergoes insertion into the carbon-chlorine (C-Cl) bond of chlorobenzene, leading to the formation of this compound. []

Q3: How has spectroscopic analysis been used to characterize this compound?

A3: Both infrared and Raman spectroscopy have provided valuable insights into the structure of this compound. [] These techniques have allowed researchers to assign specific vibrational modes to the molecule, aiding in the understanding of its structural features. []

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, besides using elemental germanium, researchers have explored direct synthesis methods using metallic germanium and chlorobenzene in the presence of metal chloride catalysts. [] These alternative approaches offer potential advantages in terms of reaction conditions and efficiency.

Q5: What can be inferred about the structure of this compound from spectroscopic data and comparisons to similar compounds?

A5: While the molecule likely possesses Cs symmetry, the phenyl ring vibrations are often assigned assuming C2v symmetry for interpretation purposes. [] This approach helps to simplify the analysis of the complex vibrational spectra. [] Comparing the spectra of this compound to its carbon analog, phenyltrichloromethane, has even prompted reconsideration of some vibrational assignments in the latter. []

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